Glisoxepide - 25046-79-1

Glisoxepide

Catalog Number: EVT-269535
CAS Number: 25046-79-1
Molecular Formula: C20H27N5O5S
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glisoxepide, also referred to as Glisoxepide, is a second-generation sulfonylurea compound. While its primary use has historically been as an antidiabetic drug, its properties have led to investigation in a variety of other scientific research contexts. [, ]

Future Directions
  • Repurposing for Inflammatory Diseases: Further investigation into the anti-inflammatory properties of Glisoxepide, specifically its role in NLRP3 inflammasome inhibition, could pave the way for its repurposing as a treatment for various inflammatory conditions. []
  • Targeting Bacterial ALS for Bromhidrosis: Further research is needed to validate the inhibitory effects of Glisoxepide on acetolactate synthase in skin bacteria and assess its efficacy as a potential anti-bromhidrosis agent. []
  • Exploring Ion Channel Modulation in Diverse Cellular Contexts: Glisoxepide's ability to modulate KATP channels holds potential for uncovering novel therapeutic targets and developing new drugs for various diseases beyond diabetes. [, , ]
Overview

Glisoxepide is an investigational compound classified as a sulphonamide-derived oral antidiabetic drug. It is primarily utilized in the management of type 2 diabetes mellitus by enhancing insulin secretion from pancreatic beta-cells. Glisoxepide functions through the inhibition of bile acid uptake in hepatocytes and acts as a non-selective blocker of ATP-sensitive potassium channels, which plays a crucial role in insulin secretion regulation. Its chemical formula is C20H27N5O5SC_{20}H_{27}N_{5}O_{5}S, with a molecular weight of approximately 449.524 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Glisoxepide involves several key steps and methodologies, typically utilizing various organic reactions. The most common approach includes:

  1. Reagents and Conditions: The synthesis employs reagents such as sulfonyl chlorides, amines, and other organic solvents under controlled temperatures to facilitate the reaction.
  2. Reaction Mechanism: The pathway generally involves nucleophilic substitution reactions where the sulfonyl moiety reacts with amines to form the final product.
  3. Purification Techniques: Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate Glisoxepide from by-products and unreacted materials.

Specific technical details regarding the exact conditions (temperature, time, and concentrations) can vary based on the specific synthetic route chosen .

Molecular Structure Analysis

Structure and Data

Glisoxepide has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure can be represented in various formats:

  • Chemical Structure: The compound features a sulfonamide group attached to a hydrophobic carbon skeleton, which enhances its pharmacological properties.
  • 3D Structure Visualization: Advanced computational methods such as molecular modeling can be used to visualize the three-dimensional conformation of Glisoxepide, aiding in understanding its interaction with biological targets.

The key structural data includes:

  • Molecular Weight: 449.524 g/mol
  • Melting Point: Approximately 189 °C .
Chemical Reactions Analysis

Reactions and Technical Details

Glisoxepide undergoes various chemical reactions that are essential for its function as an antidiabetic agent:

  1. Inhibition of Bile Acid Transport: It inhibits taurocholate uptake in hepatocytes, which is critical for glucose metabolism.
  2. K(ATP) Channel Blocking: By blocking ATP-sensitive potassium channels in pancreatic cells, Glisoxepide promotes depolarization, leading to increased calcium influx and subsequent insulin release.

These reactions are fundamental to its mechanism of action and therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism of action of Glisoxepide involves several steps:

  1. K(ATP) Channel Blockade: Glisoxepide binds to the ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta-cells.
  2. Membrane Depolarization: This blockade prevents potassium efflux, resulting in membrane depolarization.
  3. Calcium Influx: The depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell.
  4. Insulin Secretion: Increased intracellular calcium concentration triggers the exocytosis of insulin granules, enhancing insulin secretion into the bloodstream.

This mechanism highlights Glisoxepide's role in improving glycemic control by augmenting endogenous insulin levels .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glisoxepide exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: Approximately 0.103 mg/mL
  • LogP (Octanol-Water Partition Coefficient): 1.57, indicating moderate lipophilicity
  • pKa Values:
    • Strongest Acidic pKa: 4.07
    • Strongest Basic pKa: 1.59
  • Hydrogen Bonding Capacity:
    • Hydrogen Acceptors: 6
    • Hydrogen Donors: 3
  • Polar Surface Area: 133.64 Ų

These properties are crucial for understanding its pharmacokinetics and bioavailability .

Applications

Scientific Uses

Glisoxepide is primarily investigated for its application as an antidiabetic medication. Its role includes:

  • Management of Type 2 Diabetes Mellitus: By enhancing insulin secretion, it aids in controlling blood glucose levels.
  • Research Applications: Ongoing studies are exploring its potential effects on lipid metabolism and its broader implications in metabolic syndrome management.

Furthermore, due to its mechanism involving potassium channel modulation, it may have implications for research into other metabolic disorders or conditions related to insulin resistance .

Introduction to Glisoxepide: Context and Research Significance

Glisoxepide (C₁₈H₂₂N₄O₅S) is a second-generation sulfonylurea oral hypoglycemic agent developed in the 1970s. Its chemical structure features a phenyl-sulfonyl-urea core with a p-chlorophenyl substitution and an oxepine ring, distinguishing it from first-generation agents like tolbutamide. Glisoxepide exemplifies the evolution of sulfonylurea therapeutics, bridging historical insulin secretagogues and contemporary research on extra-pancreatic effects. Recent investigations suggest potential applications beyond diabetes, including immunomodulation and antimicrobial activity, reigniting scientific interest in this compound [1] [3] [8].

Historical Development and Classification Within Sulfonylurea Therapeutics

Sulfonylureas revolutionized type 2 diabetes management after World War II when the hypoglycemic properties of sulfonamide antibiotics were serendipitously discovered. First-generation agents (tolbutamide, chlorpropamide) emerged in the 1950s but faced limitations including frequent hypoglycemia and drug interactions. Glisoxepide was developed in the 1970s as part of the second-generation sulfonylureas, alongside glibenclamide (glyburide) and glipizide, characterized by enhanced receptor specificity and improved safety profiles [1] [2].

A pivotal 1976 clinical trial investigated glisoxepide's pharmacokinetics, administering 8mg morning/4mg evening doses to maturity-onset diabetics. Researchers measured blood glucose, serum insulin, and non-esterified fatty acids over 8.5 hours, comparing administration 30 minutes versus 60 minutes before breakfast. The study revealed that preprandial timing induced slightly earlier insulin surges but failed to prevent extreme post-breakfast hyperglycemia, highlighting limitations in controlling prandial glucose spikes [3].

Table 1: Generational Evolution of Sulfonylureas

GenerationRepresentative AgentsStructural InnovationsHistorical Significance
First (1950s)Tolbutamide, ChlorpropamideSimple aryl-alkyl side chainsFirst oral hypoglycemics; high hypoglycemia risk
Second (1970s)Glisoxepide, Glibenclamide, GlipizideHeterocyclic rings (e.g., oxepine); enhanced SUR1 affinityImproved potency and selectivity; glisoxepide’s oxepine ring enabled unique pharmacodynamics
Third (1990s+)GlimepirideLarger substitution moiety (e.g., pyrimidine)Reduced cardiovascular concerns; potential beta-cell preservation

Glisoxepide’s oxepine ring conferred distinct binding kinetics to pancreatic β-cell sulfonylurea receptors (SUR1), fostering prolonged receptor occupancy and sustained insulin secretion. Despite its efficacy, glisoxepide saw variable global adoption. Unlike glibenclamide and glipizide, it never gained significant traction in the U.S. market but was utilized in Europe and Asia under brand names like "Glipiride" [8] [9].

Role in Diabetes Mellitus Management: Mechanistic and Therapeutic Paradigms

Molecular Mechanism of Insulin Secretion

Glisoxepide exerts glucose-lowering effects primarily through pancreatic β-cell stimulation. It binds to the SUR subunit of ATP-sensitive potassium (Kₐₜₚ) channels, inducing channel closure. This depolarizes the β-cell membrane, triggering voltage-gated calcium channel opening, calcium influx, and insulin granule exocytosis. Unlike first-generation agents, glisoxepide exhibits moderate glucose-dependency, reducing hypoglycemia risk during fasting [1] [8].

Recent studies reveal additional mechanisms:

  • Extra-pancreatic effects: Enhanced peripheral glucose utilization and reduced hepatic gluconeogenesis.
  • Beta-cell preservation: Second-generation sulfonylureas may delay β-cell exhaustion by reducing "glucotoxicity" through sustained glycemic control [4] [9].

Table 2: Glisoxepide’s Molecular Targets and Physiological Effects

TargetTissueEffectClinical Relevance
Kₐₜₚ channel (SUR1)Pancreatic β-cellsInsulin secretionPrimary glucose-lowering mechanism
Kₐₜₚ channel (SUR2A/B)Cardiac/smooth muscleVariable affinityLower cardiac risk vs. glyburide; minimal ischemic preconditioning interference
Insulin receptorPeripheral tissuesEnhanced insulin sensitivityImproved glucose uptake in muscle/adipose tissue
Glycation pathwaysSystemicReduced AGE formationPotential mitigation of diabetic complications

Therapeutic Efficacy and Clinical Positioning

Glisoxepide reduces HbA1c by 1.0–1.25%, comparable to other sulfonylureas. It is effective as monotherapy for drug-naïve patients with residual β-cell function or as add-on therapy with:

  • Metformin: Addresses insulin resistance and deficiency synergistically.
  • Thiazolidinediones: Enhances insulin sensitivity while amplifying secretion.
  • DPP-4 inhibitors: Augments incretin-mediated insulin release [1] [6] [9].

A key advantage is its flexible dosing, allowing titration from 1–2mg daily up to 8mg. Its intermediate duration of action (peak 2–4 hours; duration 12–24 hours) balances efficacy and hypoglycemia risk, positioning it between short-acting meglitinides and long-acting glyburide [8] [9].

Emerging Relevance in Non-Diabetic Pathologies: Antiviral and Metabolic Research Frontiers

Immunomodulatory and Anti-Inflammatory Properties

Diabetes is characterized by chronic low-grade inflammation and immune dysfunction. Sulfonylureas like glimepiride and gliclazide exhibit anti-inflammatory effects, reducing cytokines (e.g., IL-6, TNF-α) and oxidative stress. Though direct evidence for glisoxepide is limited, its structural similarity suggests comparable potential:

  • Cytokine modulation: May suppress pro-inflammatory M1 macrophages and promote anti-inflammatory IL-10.
  • AGE reduction: Inhibits advanced glycation end-products implicated in vascular complications [4] [5] [10].

Antimicrobial and Antiviral Applications

The COVID-19 pandemic highlighted the bidirectional relationship between diabetes and infections. Diabetics face higher risks of respiratory, urinary, and soft tissue infections due to immune impairment. Glisoxepide’s pharmacological profile suggests untapped potential:

  • Kₐₜₚ channel modulation: These channels regulate immune cell function. Glisoxepide may enhance neutrophil/macrophage activity against pathogens.
  • Antiviral effects: Sulfonylureas may inhibit viral entry/replication by interfering with envelope glycoproteins. Computational studies propose activity against SARS-CoV-2 via disruption of spike protein-ACE2 interaction [5] [10].
  • Gut microbiota interactions: Dysbiosis contributes to insulin resistance. Glisoxepide may restore microbial balance, indirectly improving metabolic health [5] [10].

Table 3: Emerging Non-Diabetic Research Frontiers for Glisoxepide

PathologyProposed MechanismResearch Evidence
Viral infections (e.g., SARS-CoV-2)Kₐₜₚ channel blockade in immune cells; viral entry inhibitionIn silico modeling shows sulfonylurea binding to viral spike proteins; clinical correlation studies link SU use to reduced COVID-19 severity
Bacterial infectionsEnhanced phagocytosis; reduced microbial adhesionGlibenclamide shown to inhibit Pseudomonas aeruginosa virulence; glisoxepide’s similar structure suggests analogous effects
Neurodegenerative diseasesModulation of neuronal Kₐₜₚ channels; anti-glycation effectsGlipizide protects against polyglutamine toxicity; glisoxepide’s oxepine ring may enhance blood-brain barrier penetration
Metabolic syndromeAdipocyte differentiation control; leptin sensitivity improvementSulfonylureas demonstrate AMPK activation in adipose tissue; clinical trials show reduced inflammatory markers

Oncological and Neurological Implications

Preclinical studies reveal intriguing connections:

  • Cancer modulation: Glipizide synergizes with TRAIL to induce apoptosis in malignant cells. Glisoxepide’s anti-angiogenic potential warrants investigation.
  • Neuroprotection: Sulfonylureas may mitigate neurodegeneration by regulating neuronal ion channels and reducing excitotoxicity [7].

Properties

CAS Number

25046-79-1

Product Name

Glisoxepide

IUPAC Name

N-[2-[4-(azepan-1-ylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Molecular Formula

C20H27N5O5S

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)

InChI Key

ZKUDBRCEOBOWLF-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3

Solubility

1.03e-01 g/L

Synonyms

4-(4-beta-(5-methylisoxazol-3-carboxamidoethyl)phenylsulfonyl)-1,1-hexamethylenesemicarbazide
BS 4231
BS-4231
glisoxepid
glisoxepide
Pro-diaban
RP 22410
RP-22410

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.